molecular formula C18H23NO4S B6536773 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-58-9

3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536773
CAS No.: 1058491-58-9
M. Wt: 349.4 g/mol
InChI Key: YWFLIQCAAPYTQM-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with three ethoxy groups and a thiophene ring

Mechanism of Action

Without specific studies or data, it’s challenging to predict the mechanism of action of this compound. Its biological activity could potentially be influenced by the presence of the benzamide, thiophene, and ethoxy groups .

Safety and Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with thiophen-3-ylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the amide to an amine.

    Substitution: Replacement of ethoxy groups with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-[(thiophen-3-yl)methyl]benzamide
  • 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

Uniqueness

3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide is unique due to the presence of three ethoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The thiophene ring also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-4-21-15-9-14(10-16(22-5-2)17(15)23-6-3)18(20)19-11-13-7-8-24-12-13/h7-10,12H,4-6,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFLIQCAAPYTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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